(1H-Indazol-5-yl)methanamine hydrochloride
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Overview
Description
“(1H-Indazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 943845-78-1. It has a molecular weight of 183.64 . The compound is solid in physical form and should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C8H9N3.ClH/c9-4-6-1-2-8-7 (3-6)5-10-11-8;/h1-3,5H,4,9H2, (H,10,11);1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid substance. It should be stored in a dry room at normal temperature . The compound has a molecular weight of 183.64 .Scientific Research Applications
Therapeutic Applications of Indazole Derivatives
Indazole derivatives, including compounds structurally related to (1H-Indazol-5-yl)methanamine hydrochloride, have been extensively studied for their therapeutic applications across a variety of diseases. These compounds have shown promise in the development of novel therapeutic agents due to their pharmacological importance and potential therapeutic value.
Anticancer and Anti-inflammatory Applications : Indazole derivatives have been described as possessing promising anticancer and anti-inflammatory activities. Their mechanism of action includes involvement in disorders related to protein kinases and neurodegeneration. The pharmacological significance of the indazole scaffold is highlighted by its role in forming the basic structure of many compounds with potential therapeutic applications (Denya, Malan, & Joubert, 2018).
Broad Spectrum of Biological Activities : Apart from anticancer and anti-inflammatory effects, derivatives of indoles and indazoles have exhibited a broad spectrum of biological activities, including antibacterial, antidiabetic, antiviral, antituberculosis, and even potential antipsychotic drugs applications. This diversity in biological activities underscores the therapeutic potential of these compounds across various medical disciplines (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthesis and Medicinal Chemistry : The development of synthetic strategies for indazoles using transition-metal-catalyzed C–H activation/annulation sequences has opened new avenues for the construction of functionalized indazole derivatives. These methodologies offer improved medicinal applications, functional flexibility, and structural complexity, enhancing the therapeutic potential of indazole-based compounds (Shiri, Roosta, Dehaen, & Amani, 2022).
Promising Anti-tumor Agents : Indazole derivatives have emerged as promising anti-tumor agents, with research efforts focusing on developing these compounds as inhibitors targeting various cellular mechanisms, including fibroblast growth factor receptors (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and carbonic anhydrase (CA) inhibitors. Their efficacy in combating drug resistance in cancer treatment further highlights their significance in oncology (Wan, He, Li, & Tang, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , indicating that they may interact with cellular targets to disrupt cell proliferation.
Biochemical Pathways
Given the broad biological activities of indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines , suggesting that they may induce cell cycle arrest or apoptosis.
Properties
IUPAC Name |
1H-indazol-5-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEFLVVRBNSBHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=NN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743830 |
Source
|
Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-78-1 |
Source
|
Record name | 1-(1H-Indazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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